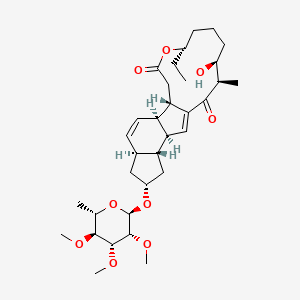

Spinosyn A 17-pseudoaglycone

描述

17-假糖基化杀虫素A是杀虫素A的一种降解产物,杀虫素A是一种由土壤细菌棘孢杆菌(Saccharopolyspora spinosa)产生的天然杀虫剂。 该化合物通过选择性水解杀虫素A 17 位上的福沙胺糖而形成 。17-假糖基化杀虫素A保留了杀虫素A的核心大环内酯结构,但缺少了福沙胺部分,这显著改变了它的生物活性。

准备方法

合成路线和反应条件

17-假糖基化杀虫素A的制备涉及在温和酸性条件下水解杀虫素A。 17 位上的福沙胺被选择性水解,生成 17-假糖基化杀虫素A 。反应通常涉及将杀虫素A溶解在合适的溶剂中,例如乙醇,并加入温和的酸,例如硫酸。 然后将混合物加热到约 80°C,持续一定时间,通常几个小时,以达到所需的水解程度 。

工业生产方法

17-假糖基化杀虫素A的工业生产遵循类似的原则,但规模更大。该过程包括棘孢杆菌的发酵以生产杀虫素A,然后选择性水解福沙胺部分。 反应条件经过优化,以确保最终产品的产率和纯度高 。

化学反应分析

Hydrolysis Reactions

The primary reaction leading to the formation of spinosyn A 17-pseudoaglycone involves hydrolysis of the forosamine sugar under mild acidic conditions. The reaction can be summarized as follows:

-

Reaction Conditions : Dilute aqueous sulfuric acid at elevated temperatures (80°C).

-

Reaction Equation :

This reaction typically yields this compound in high yields, often exceeding 85% under optimized conditions .

Methylation Patterns

The methylation of sugar moieties in spinosyn derivatives has been investigated to understand their structural variations and biological activities. The coordinated action of multiple methyltransferases allows for selective methylation patterns that can influence the stability and activity of the resulting compounds .

Spectroscopic Characterization

The characterization of this compound and its derivatives is typically performed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and dynamics.

-

Mass Spectrometry (MS) : Used for determining molecular weights and confirming structures.

-

Infrared Spectroscopy (IR) : Helps identify functional groups present in the compounds.

Table 1: NMR Assignments for Key Compounds

| Compound | Chemical Shift (δ) (ppm) |

|---|---|

| Spinosyn A | Various |

| This compound | Specific shifts noted |

| Aglycone of Spinosyn A | Specific shifts noted |

Yield Data

The yields from various reactions involving spinosyn A and its derivatives are summarized below:

Table 2: Yield Data from Hydrolysis Reactions

| Reaction Type | Compound Produced | Yield (%) |

|---|---|---|

| Hydrolysis of Spinosyn A | This compound | >85 |

| Further Hydrolysis | Aglycone of Spinosyn A | Varies |

| Chemoenzymatic Synthesis | This compound | ~19.6 |

科学研究应用

Insecticidal Activity

Spinosyn A 17-pseudoaglycone is derived from spinosyn A through hydrolysis of the forosamine moiety. While it exhibits insecticidal properties, its activity is significantly weaker compared to spinosyn A, primarily due to the absence of the forosamine sugar, which is crucial for potent insecticidal action. Research indicates that the compound has limited efficacy against pests such as tobacco budworms at concentrations up to 64 ppm .

Agricultural Applications

Despite its reduced insecticidal activity, this compound can serve as a model compound for studying the degradation pathways of spinosyns in agricultural settings. Understanding these pathways can help in developing strategies to mitigate the environmental impact of agrochemicals.

Table 1: Comparison of Spinosyn A and this compound

| Property | Spinosyn A | This compound |

|---|---|---|

| Insecticidal Activity | High | Low |

| Chemical Structure | Contains forosamine | Lacks forosamine |

| Environmental Stability | Moderate | Variable |

| Solubility | High | High |

Pharmacological Potential

Recent studies have investigated the pharmacological potential of this compound beyond its insecticidal properties. Preliminary in vivo studies suggest that it may have anti-inflammatory effects and potential applications in cancer treatment.

Case Study: Antitumor Activity

In xenograft models, this compound demonstrated significant tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. This suggests a promising avenue for further research into its anticancer properties .

Case Study: Anti-inflammatory Effects

In models of induced arthritis, treatment with this compound resulted in a significant reduction in paw swelling, indicating its potential as an anti-inflammatory agent .

Environmental Impact and Degradation Studies

The environmental fate of spinosyns, including this compound, has been a subject of research. Studies have shown that while spinosyns are generally considered environmentally friendly due to their low toxicity to non-target organisms, understanding their degradation products is crucial for assessing long-term ecological impacts.

Table 2: Environmental Fate of Spinosyns

| Compound | Dissipation Rate (days) | Toxicity to Non-target Organisms |

|---|---|---|

| Spinosyn A | 14 | Low |

| Spinosyn D | 10 | Low |

| This compound | Variable | Very Low |

作用机制

17-假糖基化杀虫素A通过与昆虫的烟碱乙酰胆碱受体相互作用而发挥作用。 这种相互作用会破坏正常的神经传递,导致昆虫瘫痪和死亡 。 该化合物的作用机制与杀虫素A相似,但由于缺少福沙胺部分,其功效降低 。

相似化合物的比较

类似化合物

杀虫素A: 母体化合物,保留了福沙胺部分,并表现出更高的杀虫活性。

杀虫素D: 另一种具有类似结构和活性的天然杀虫素。

杀虫素: 杀虫素A的一种半合成衍生物,具有增强的杀虫性能.

独特性

17-假糖基化杀虫素A的独特性在于其选择性水解产物,该产物保留了核心大环内酯结构,但缺少了福沙胺部分。 这种结构修饰显著改变了它的生物活性,并使其成为进一步化学修饰和研究的宝贵中间体 。

生物活性

Spinosyn A 17-pseudoaglycone is a derivative of spinosyn A, a natural insecticide derived from the fermentation of Saccharopolyspora spinosa. This compound is formed through the selective hydrolysis of the forosamine sugar at the 17-position of spinosyn A, resulting in a product that exhibits significantly reduced biological activity compared to its parent compound. Understanding the biological activity of this compound is crucial for evaluating its potential applications in agriculture and pest management.

- Molecular Formula : C33H50O9

- Molecular Weight : 590.7 g/mol

- Solubility : Soluble in ethanol, methanol, DMF, or DMSO

- Purity : >95% by HPLC .

Spinosyns, including spinosyn A and its derivatives, primarily function as insecticides by acting on the nervous system of insects. They target nicotinic acetylcholine receptors (nAChRs) and modulate neurotransmission, leading to paralysis and death in susceptible insect species. The presence of the forosamine moiety in spinosyn A is essential for this potent activity; however, this compound lacks this moiety, resulting in significantly weaker insecticidal properties .

Biological Activity Overview

The biological activity of this compound has been characterized through various studies:

-

Insecticidal Activity :

- This compound displays only weak insecticidal activity compared to spinosyn A. The absence of the forosamine sugar is a critical factor contributing to this reduced efficacy .

- In comparative studies, spinosyn A demonstrated significant effectiveness against pests such as tobacco budworm larvae (Lepidoptera: Noctuidae), while this compound showed minimal impact .

- Environmental Impact :

- Toxicological Studies :

Study on Insecticidal Efficacy

A study published in the Journal of Economic Entomology assessed the efficacy of spinosyns against various agricultural pests. Spinosyn A was found to be highly effective against tobacco budworm larvae, while the pseudoaglycone exhibited negligible effects, underscoring the importance of the forosamine component for insecticidal potency .

Environmental Fate Analysis

Cleveland et al. (2002) conducted a comprehensive study on the environmental fate of spinosad, demonstrating that while spinosad degrades relatively quickly in aquatic systems, its derivatives like this compound exhibit different degradation rates due to structural changes .

Data Summary Table

| Property | Spinosyn A | This compound |

|---|---|---|

| Molecular Formula | C33H47O9 | C33H50O9 |

| Molecular Weight | 590.7 g/mol | 590.7 g/mol |

| Insecticidal Activity | High | Weak |

| Solubility | Ethanol, Methanol | Ethanol, Methanol |

| Environmental Persistence | Moderate | Variable |

属性

IUPAC Name |

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-hydroxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O9/c1-7-20-9-8-10-27(34)17(2)29(36)26-15-24-22(25(26)16-28(35)41-20)12-11-19-13-21(14-23(19)24)42-33-32(39-6)31(38-5)30(37-4)18(3)40-33/h11-12,15,17-25,27,30-34H,7-10,13-14,16H2,1-6H3/t17-,18+,19-,20+,21-,22-,23-,24-,25+,27+,30+,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCLXDPNSMLYPU-YDZPRSSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001029382 | |

| Record name | A 83543A pseudoglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001029382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131929-68-5 | |

| Record name | A 83543A pseudoglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001029382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of Spinosyn A 17-pseudoaglycone in the synthesis of Spinosyn G?

A1: this compound (9) serves as a crucial starting material for synthesizing Spinosyn G []. The researchers coupled it with an N-protected dihydropyran derivative (16), ultimately leading to the formation of Spinosyn G after several synthetic steps. This approach highlights the significance of this compound as a building block for accessing modified Spinosyn derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。